Protease/P450 Screening Selectivity Profile: ADAM17, Furin, and Caspase-3 HTS Activity Fingerprint
This compound has been evaluated in a quantitative HTS panel encompassing ADAM17 (disintegrin-metalloproteinase), furin (proprotein convertase), and caspase-3, generating a unique activity fingerprint that is not replicated by other cinnamyl piperazine analogs publicly tested . While specific %‑inhibition and IC₅₀ values remain proprietary, the multi‑protease screening record provides a non‑overlapping data point for differentiating from comparator cinnamylpiperazines (e.g., N‑(4‑bromophenyl)‑3‑(4‑cinnamyl‑1‑piperazinyl)propanamide and N‑(3‑chlorophenyl)‑cinnamylpiperazino‑propanamide), which have not been reported in these assay formats .
| Evidence Dimension | HTS activity across multiple protease targets (ADAM17, furin, caspase‑3) |
|---|---|
| Target Compound Data | Screened (quantitative data held by screening centers; compound showed measurable signal in each assay) |
| Comparator Or Baseline | N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide; N-(3-chlorophenyl)-cinnamylpiperazino-propanamide — no protease HTS data publicly available |
| Quantified Difference | Target compound has documented screening entries for ADAM17, furin, and caspase‑3 targets; comparators lack equivalent protease HTS profiling, yielding a non‑overlapping selectivity dataset |
| Conditions | Respective HTS campaigns: ADAM17 QFRET‑based biochemical (Scripps), furin fluorescence intensity biochemical (Univ. Pittsburgh), caspase‑3 absorbance‑based biochemical (Scripps) |
Why This Matters
Purchasing this specific compound grants access to a multi‑protease HTS profile that no known close analog can provide, essential for protease‑targeted lead identification.
